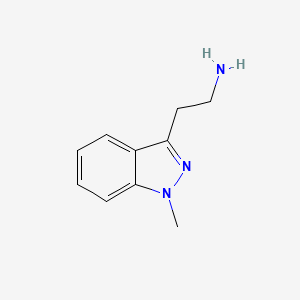

2-(1-Methyl-1H-indazol-3-yl)ethanamine

Description

Properties

IUPAC Name |

2-(1-methylindazol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-13-10-5-3-2-4-8(10)9(12-13)6-7-11/h2-5H,6-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKHBXALMWBBDAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=N1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181144-25-2 | |

| Record name | 2-(1-methyl-1H-indazol-3-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

It is known that indazole derivatives, which include 2-(1-methyl-1h-indazol-3-yl)ethanamine, have a broad range of biological activities.

Mode of Action

Indazole derivatives are known to interact with various biological targets, leading to a variety of effects.

Biochemical Analysis

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(1-Methyl-1H-indazol-3-yl)ethanamine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is stable under normal storage conditions. Its long-term effects on cellular function require further investigation. In vitro and in vivo studies can provide valuable insights into the temporal effects of this compound on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating inflammatory responses. At high doses, it may cause toxic or adverse effects. Studies on dosage effects can help determine the optimal concentration of this compound for therapeutic applications while minimizing potential side effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound may interact with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments. Understanding the transport and distribution mechanisms can provide insights into the compound’s bioavailability and potential therapeutic applications.

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications Its localization can influence its interactions with biomolecules and its overall biological effects

Biological Activity

2-(1-Methyl-1H-indazol-3-yl)ethanamine, an organic compound with a molecular formula of C11H12N4, has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This compound features an indazole moiety, which is known for its diverse biological activities, including anticancer properties.

- Molecular Weight : Approximately 175.23 g/mol

- IUPAC Name : 1-(1-methylindazol-3-yl)ethanamine

The unique structure of this compound, characterized by the indazole ring and an ethanamine chain, influences its reactivity and biological interactions.

Research indicates that this compound interacts with specific molecular targets, such as enzymes and receptors. Its mechanism of action may involve:

- Kinase Inhibition : The compound has been noted to inhibit certain kinases, which can suppress cell proliferation in cancer cells.

- Modulation of Signaling Pathways : By binding to proteins and enzymes, it influences signaling pathways related to cell growth and proliferation, making it a candidate for further investigation in cancer therapy .

Biological Activity and Therapeutic Potential

The biological activity of this compound has been primarily studied in the context of cancer treatment. Here are some key findings:

Anticancer Activity

A study evaluated various indazole derivatives for their anticancer activity against cancer cell lines such as HCT-116 (colon cancer) and MDA-MB-231 (breast cancer). The results indicated that compounds similar to this compound exhibited mild to moderate anticancer activities .

| Compound | Cell Line | IC50 (µM) | Activity Level |

|---|---|---|---|

| This compound | HCT-116 | TBD | Moderate |

| Indazole Derivative A | MDA-MB-231 | TBD | Mild |

Note: TBD indicates that specific IC50 values for this compound were not provided in the available literature.

Study on Indazole Derivatives

In a comprehensive study on indazole derivatives, researchers synthesized various compounds and tested their effects on cancer cell lines. The study revealed that structural modifications significantly influenced the anticancer properties of these compounds. For instance, the presence of different substituents on the indazole ring altered their efficacy against specific cancer types .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Type | Key Differences |

|---|---|---|

| 1-(1-Methyl-1H-indol-3-yl)ethanamine | Indole-based | Contains an indole ring instead of indazole |

| 1-(1-Methyl-1H-indazol-4-yl)ethanamine | Indazole-based | Methyl group at a different position on indazole |

| 2-(5-Methyl-1H-indazol-3-yl)ethanamine | Indazole-based | Methyl group at the 5-position of indazole |

This comparison highlights the unique substitution pattern of this compound, which may affect both its chemical reactivity and biological activity compared to these similar compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Substitutions

Indole-Based Ethanamines

2-(1H-Indol-3-yl)ethanamine (Tryptamine hydrochloride) :

- 2-(1-Benzyl-1H-indol-3-yl)ethanamine hydrochloride: Structure: Benzyl-substituted indole with ethylamine. Activity: Limited data, but benzyl groups often enhance lipophilicity and receptor affinity . Toxicity: Classified under acute oral toxicity (Category 4) and skin irritation (Category 2) .

Triazole-Based Ethanamines

- 2-(4-Methyl-1H-1,2,3-triazol-1-yl)ethanamine :

Pharmacological Analogues: NBOMe Series

- 25I-NBOMe (2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine) :

Molecular Docking and Binding Interactions

Preparation Methods

Synthesis of 1-Methyl-1H-Indazole Core

The foundational step in preparing 2-(1-Methyl-1H-indazol-3-yl)ethanamine is the synthesis of the 1-methylindazole scaffold, which can be achieved through several routes:

One-Pot Aryne Annulation from 1,1-Dialkylhydrazones

Markina et al. describe a one-pot synthesis of 1-alkyl-1H-indazoles, including 1-methyl derivatives, via aryne annulation of 1,1-dialkylhydrazones. This method involves the generation of aryne intermediates from o-(trimethylsilyl)phenyl triflate and their reaction with hydrazones under mild conditions, yielding 1-methylindazoles in moderate to high yields (e.g., 59% for methyl 4-(1-methyl-1H-indazol-3-yl)benzoate). This approach is efficient and allows for structural diversity.Palladium-Catalyzed Cross-Coupling Reactions

Pd(PPh3)4-catalyzed Suzuki-Miyaura coupling is a widely used method to functionalize the 3-position of 1-methylindazoles. Starting from 3-halo-1-methylindazole intermediates, arylboronic acids are coupled to afford 3-aryl-1-methylindazole derivatives with high yields (up to 90% in some cases). This method is versatile for introducing various substituents.Cadogan Cyclization and Fischer Esterification

Indazole cores can also be synthesized via Cadogan reaction starting from nitrobenzaldehyde derivatives and appropriate hydrazines, followed by cyclization and methylation steps. Esterification and hydrolysis steps are used to introduce or modify side chains, which can be further functionalized.

Introduction of the Ethanamine Side Chain

The key functionalization step to obtain this compound involves the attachment of an ethanamine moiety at the 3-position of the 1-methylindazole ring.

Reduction of 2-(1-Methyl-1H-indazol-3-yl)acetaldehyde or Ketone Precursors

A common approach is to first prepare 2-(1-methyl-1H-indazol-3-yl)acetaldehyde or 2-(1-methyl-1H-indazol-3-yl)acetone derivatives, which are then subjected to reductive amination or direct reduction to the corresponding ethanamine. For example, 2-acetyl-1-methylindazoles can be prepared by reaction of 1-methylindazole derivatives with acetylating agents under controlled conditions. Subsequent reductive amination with ammonia or amine sources yields the ethanamine.Direct Amination via Nucleophilic Substitution

In some cases, halogenated ethanamine precursors are reacted with 1-methylindazole derivatives under nucleophilic substitution conditions to introduce the ethanamine group directly.

Representative Synthetic Procedure (Based on Literature)

Research Findings and Notes

- The aryne annulation method provides a convenient and high-yielding route to 1-methylindazoles, which can then be diversified at the 3-position.

- Pd-catalyzed cross-coupling reactions are robust and allow for the introduction of various substituents, which is valuable for medicinal chemistry optimization.

- The acetylation step to form 2-acetyl derivatives is efficient and provides a versatile intermediate for further functionalization to ethanamine.

- Reductive amination is a common and effective method to convert carbonyl intermediates into ethanamine groups, although specific conditions may vary depending on substrate sensitivity.

- Alternative methods such as nucleophilic substitution may be employed depending on available starting materials and desired substitution patterns.

Summary Table of Preparation Methods

Q & A

Q. Advanced

- Catalyst Optimization : Employ Pd(OAc)₂/XPhos systems for efficient C–N coupling (yield improvement by 15–20%) .

- Protecting Groups : Use tert-butoxycarbonyl (Boc) to prevent side reactions during amine functionalization .

- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate high-purity intermediates .

How do structural modifications on the indazole ring influence biological activity?

Q. Advanced

- Substituent Effects : Chloro or methyl groups at the 5-position (e.g., 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine) enhance kinase inhibition (e.g., Pim-1) by increasing hydrophobic interactions .

- Ring Expansion : Pyrazolo[1,5-a]pyridine analogs show improved metabolic stability in pharmacokinetic studies .

Which analytical techniques are most reliable for purity assessment?

Q. Methodological

- HPLC : Reverse-phase C18 columns (ACN/water gradient) to detect impurities (<1%) .

- NMR : ¹H NMR (DMSO-d₆) for confirming methyl (δ 2.5–3.0 ppm) and amine (δ 1.8–2.2 ppm) groups .

- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 176.1) .

What computational approaches predict binding affinity for target enzymes?

Q. Advanced

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with kinase active sites (e.g., hydrogen bonding with Asp128 in Pim-1) .

- MD Simulations : GROMACS for assessing stability of ligand-receptor complexes over 100 ns trajectories .

What spectral data confirm the structure of this compound?

Q. Basic

How do substituents on the indazole ring affect pharmacokinetics?

Q. Advanced

- Lipophilicity : Chloro substituents increase logP (e.g., from 1.2 to 2.5), enhancing membrane permeability but reducing aqueous solubility .

- Metabolic Stability : Methyl groups at the 2-position reduce CYP450-mediated oxidation, prolonging half-life in vitro .

What methods assess compound stability under varying storage conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.